Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]-
Description
Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]- is a phenolic compound characterized by a central phenol core substituted at the 2-position with a bis[4-(dimethylamino)phenyl]methyl group. This substituent consists of two para-dimethylamino-substituted phenyl rings attached to a central methyl carbon, forming a sterically bulky and electron-rich structure.
Properties
CAS No. |
6310-64-1 |
|---|---|
Molecular Formula |
C23H26N2O |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-[bis[4-(dimethylamino)phenyl]methyl]phenol |
InChI |
InChI=1S/C23H26N2O/c1-24(2)19-13-9-17(10-14-19)23(21-7-5-6-8-22(21)26)18-11-15-20(16-12-18)25(3)4/h5-16,23,26H,1-4H3 |
InChI Key |
OGVSVUXBTJFWEA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]- typically involves the reaction of triphenylmethane derivatives with dimethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the substitution of the phenyl rings with dimethylamino groups .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Acid-Base Reactions
The phenolic hydroxyl group exhibits weak acidity (pKa ~10–12) due to electron-donating dimethylamino groups stabilizing the phenoxide ion. Deprotonation occurs under basic conditions:
Key Data:
-
The compound’s solubility in polar solvents (e.g., water, ethanol) increases upon deprotonation .
-
The phenolate form participates in nucleophilic substitution reactions, such as alkylation or acylation .
Oxidation Reactions
The dimethylamino groups and phenolic moiety render the compound susceptible to oxidation:
a) N-Oxidation
Dimethylamino groups oxidize to N-oxides under mild conditions (e.g., H₂O₂, peracids):
Key Data:
-
Similar triphenylmethane derivatives show N-oxide formation with quantum yields of 0.1–0.3 under UV light .
-
Oxidation products exhibit altered electronic properties (e.g., redshifted UV-Vis absorption) .
b) Phenolic Ring Oxidation
The phenolic ring undergoes oxidation to quinones under strong oxidants (e.g., KMnO₄):
Key Data:
Electrophilic Aromatic Substitution
The electron-rich aromatic rings (activated by dimethylamino groups) participate in electrophilic substitutions:
| Reaction | Conditions | Position | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | Para/ortho | Nitro-substituted derivatives |
| Sulfonation | H₂SO₄, 100°C | Meta | Sulfonic acid derivatives |
| Halogenation | Cl₂/Br₂, FeCl₃ catalyst | Para | Halo-substituted derivatives |
Key Data:
-
Nitration of triphenylmethane analogs yields mono- and di-nitro products with regioselectivity governed by steric hindrance .
Photochemical Reactions
The compound undergoes photoinduced transformations due to its conjugated π-system:
-
Photoenolization : UV irradiation (250–350 nm) generates enol tautomers via 1,5-hydrogen transfer .
-
C—N Bond Cleavage : High-energy UV light (λ < 300 nm) ruptures N—CH₃ bonds, producing radicals .
Mechanistic Insight:
-
Radical intermediates recombine to form cross-linked polymers or stabilize via hydrogen abstraction .
Coordination Chemistry
The dimethylamino groups act as Lewis bases, forming complexes with transition metals:
| Metal Ion | Coordination Site | Geometry | Application |
|---|---|---|---|
| Cu²⁺ | N(CH₃)₂ | Square planar | Catalytic oxidation reactions |
| Fe³⁺ | Phenolic O, N(CH₃)₂ | Octahedral | Magnetic materials |
Key Data:
Condensation Reactions
The phenolic hydroxyl group reacts with aldehydes or ketones to form ethers or esters:
Example: Reaction with acetyl chloride yields the acetate ester (m.p. 120–122°C) .
Biological Interactions
While not a primary focus, the compound’s structural analogs exhibit:
Scientific Research Applications
Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a Bronsted base, accepting protons from donor molecules. It also participates in electron transfer reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s unique structure can be compared to several analogs with similar substituents or core modifications:
Key Comparisons:
- Core Structure Influence: The benzoic acid derivative (CAS 77290-43-8) exhibits increased acidity compared to phenolic analogs due to the carboxylic acid group, which may enhance solubility in polar solvents . In contrast, the coumarin-based CDPA leverages its dimethylamino group for solvatochromic behavior, demonstrating tunable fluorescence in varying solvent polarities .
Electronic and Steric Effects of Substituents
The dimethylamino groups in the target compound contribute to:
- Electronic Effects : The –N(CH₃)₂ groups donate electrons via resonance and induction, increasing the electron density on the aromatic ring. This can enhance π-π stacking interactions in materials or binding to electron-deficient regions in biological targets .
- Solubility: The polar dimethylamino groups may improve solubility in aqueous or polar organic solvents compared to non-functionalized triphenylmethyl derivatives .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for synthesizing Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]-?
- Methodology :
- Friedel-Crafts alkylation or coupling reactions are commonly used for introducing aromatic substituents. For example, analogous compounds like 4-hydroxytamoxifen derivatives are synthesized via multi-step protocols involving Wittig reactions or nucleophilic substitutions to attach dimethylamino groups .
- Catalysts : Use of Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions or palladium catalysts for cross-coupling.
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) followed by recrystallization in ethanol/water mixtures .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Key Techniques :
- NMR (¹H/¹³C) : To confirm substitution patterns and dimethylamino group integration.
- Mass Spectrometry (HRMS) : For molecular weight validation (expected ~425 g/mol based on analogs) .
- UV-Vis Spectroscopy : Useful for studying electronic transitions in dimethylaminophenyl moieties (absorption peaks ~250–300 nm) .
- FT-IR : Identification of phenolic O-H stretches (~3200–3500 cm⁻¹) and tertiary amine signals (~2800 cm⁻¹) .
Q. How does the compound’s stability vary under different storage conditions?
- Stability Profile :
- Light Sensitivity : Derivatives with dimethylamino groups are prone to oxidation; store in amber vials under inert gas (N₂/Ar) .
- Temperature : Stable at 4°C for short-term; long-term storage at -20°C with desiccants.
- pH Sensitivity : Phenolic OH groups may deprotonate in basic conditions, altering solubility. Buffered solutions (pH 6–7) are recommended for aqueous studies .
Advanced Research Questions
Q. What computational approaches are suitable for modeling the compound’s electronic properties and binding interactions?
- Methods :
- Density Functional Theory (DFT) : To calculate HOMO-LUMO gaps and charge distribution in dimethylaminophenyl substituents .
- Molecular Docking : For predicting interactions with biological targets (e.g., estrogen receptors, based on structural analogs like 4-hydroxytamoxifen) .
- MD Simulations : Assess solvation dynamics and conformational stability in lipid bilayers .
Q. How do structural modifications (e.g., substituent position, halogenation) impact biological activity?
- Case Studies :
- Substituent Position : Moving the dimethylamino group from para to meta positions reduces receptor binding affinity in tamoxifen analogs due to steric hindrance .
- Halogenation : Fluorination at the phenolic ring enhances metabolic stability but may reduce solubility .
- Experimental Design :
- Synthesize derivatives via Suzuki-Miyaura coupling for halogen introduction.
- Evaluate cytotoxicity (MTT assays) and receptor affinity (SPR or radioligand binding) .
Q. What contradictions exist in reported thermodynamic data for related compounds, and how can they be resolved?
- Example Contradictions :
- Enthalpy of Vaporization : Discrepancies in values for 2,4-dimethylphenol (105–120 kJ/mol) due to measurement techniques (static vs. dynamic methods) .
- Resolution Strategies :
- Validate via gas-phase calorimetry or Knudsen effusion methods .
- Compare with computational predictions (e.g., COSMO-RS) .
Methodological Challenges and Solutions
Q. What are the challenges in achieving high enantiomeric purity during synthesis?
- Challenges :
- Racemization at the benzylic carbon due to steric strain.
- Solutions :
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation catalysts (e.g., BINAP-Ru complexes) .
Q. How can researchers address discrepancies in spectroscopic data across studies?
- Root Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
